molecular formula C9H11NO2 B14066685 1-(2-Amino-3-hydroxyphenyl)propan-1-one

1-(2-Amino-3-hydroxyphenyl)propan-1-one

Cat. No.: B14066685
M. Wt: 165.19 g/mol
InChI Key: OFXNJKQZXFNSEH-UHFFFAOYSA-N
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Description

1-(2-Amino-3-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone, featuring an amino group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-hydroxyphenyl)propan-1-one typically involves the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable reagent to introduce the propanone moiety. One common method is the condensation reaction with acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-(2-Amino-3-hydroxyphenyl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one
  • 1-(2-Amino-5-hydroxyphenyl)propan-1-one

Comparison: 1-(2-Amino-3-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This configuration influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The presence of both functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-amino-3-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H11NO2/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3

InChI Key

OFXNJKQZXFNSEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)O)N

Origin of Product

United States

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